molecular formula C9H10N4S B15336166 2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole

2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole

Cat. No.: B15336166
M. Wt: 206.27 g/mol
InChI Key: BPMMNZMHLBOOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole is a heterocyclic compound containing nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-pyridylacetic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or other suitable solvents to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group and the thiadiazole ring can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to various substituted thiadiazole derivatives.

Scientific Research Applications

2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: A simpler analog with similar biological activities.

    5-(2-Pyridyl)-1,3,4-thiadiazole: Another analog with a different substitution pattern on the thiadiazole ring.

    2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole: A compound with the pyridyl group in a different position.

Uniqueness

2-Amino-5-[2-(3-pyridyl)ethyl]-1,3,4-thiadiazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

5-(2-pyridin-3-ylethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H10N4S/c10-9-13-12-8(14-9)4-3-7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H2,10,13)

InChI Key

BPMMNZMHLBOOSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCC2=NN=C(S2)N

Origin of Product

United States

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